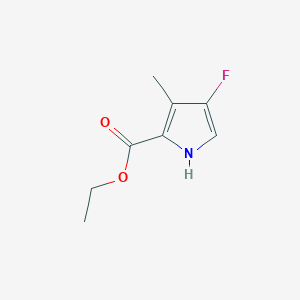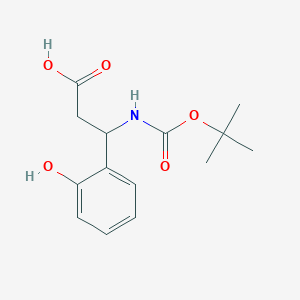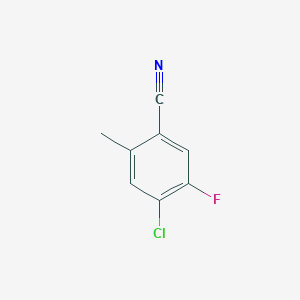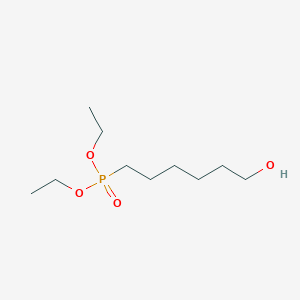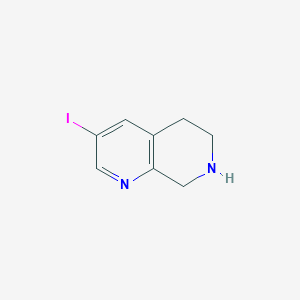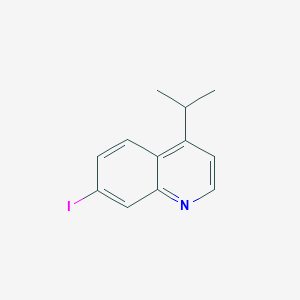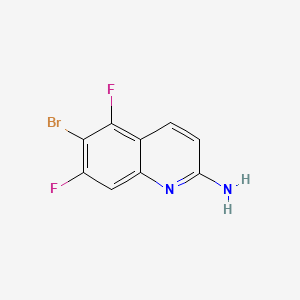![molecular formula C6H10ClF2N B13663081 6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluoro-4-azaspiro[24]heptane hydrochloride is a chemical compound with the molecular formula C6H10ClF2N It is characterized by the presence of a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic precursor with a fluorinating agent to introduce the fluorine atoms. The reaction is usually carried out in the presence of a suitable solvent and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can be carried out to modify the spirocyclic structure or the nitrogen atom.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The spirocyclic structure may also contribute to its unique biological activity by influencing its three-dimensional conformation and interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Azaspiro[2.4]heptane: A related compound without the fluorine atoms.
1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride: Another spirocyclic compound with a different substitution pattern.
Uniqueness
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride is unique due to the presence of two fluorine atoms at the 6,6-positions, which can significantly alter its chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C6H10ClF2N |
|---|---|
Molecular Weight |
169.60 g/mol |
IUPAC Name |
6,6-difluoro-4-azaspiro[2.4]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)3-5(1-2-5)9-4-6;/h9H,1-4H2;1H |
InChI Key |
UCKVOYQAWRAZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(CN2)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





